molecular formula C9H11N3 B12958127 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile

Cat. No.: B12958127
M. Wt: 161.20 g/mol
InChI Key: DXDXQVLZEURDHT-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile is an organic compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile typically involves the reaction of 5-methylpyridazine with appropriate alkylating agents. One common method involves the alkylation of 5-methylpyridazine with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methyl groups on the pyridazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Pyridazinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Pyridazine derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridazine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile: Similar in structure but with a pyridine ring instead of a pyridazine ring.

    2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile: A more complex compound with additional heterocyclic rings.

Uniqueness

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds with pyridine or other heterocyclic rings. The specific arrangement of functional groups in this compound can lead to unique reactivity and interactions with biological targets.

Biological Activity

2-Methyl-2-(5-methylpyridazin-3-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound contains a pyridazine ring, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures may act through various mechanisms, including:

  • Enzyme Inhibition : Many pyridazine derivatives are known to inhibit specific enzymes involved in metabolic pathways. For example, some studies have focused on their role as inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases and cancer .
  • Kinase Inhibition : The compound may also exhibit activity against serine/threonine kinases, which are critical in cell signaling and regulation. Inhibition of these kinases can lead to reduced inflammation and tumor growth .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyridazine derivatives, suggesting that this compound may possess significant antimycobacterial and antifungal activities. For instance, a series of new pyridazine derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis and various fungal strains, showing promising results .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In experimental models of acute pancreatitis in rats, treatment with related compounds demonstrated protective effects against secondary organ damage, indicating that similar derivatives may exert beneficial effects through modulation of inflammatory responses .

Case Studies

  • Acute Pancreatitis Model : In a controlled study, administration of a compound structurally related to this compound resulted in decreased levels of inflammatory markers such as serum amylase and creatinine. Histological analysis showed reduced inflammation in lung tissues, suggesting a protective role against organ damage during acute inflammatory responses .
  • Cancer Research : A study highlighted the correlation between the expression of SIK kinases and poor survival rates in ovarian cancer patients. Compounds targeting these kinases offered a novel therapeutic approach for managing such malignancies . While specific data on this compound is limited, its structural analogs suggest potential applications in oncology.

Data Tables

Study Model Outcome Reference
Acute PancreatitisRat modelReduced serum amylase; improved organ function
Antimicrobial ActivityVarious pathogensSignificant inhibition of microbial growth
Cancer Survival CorrelationOvarian cancer patientsHigh SIK expression linked to poor outcomes

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-2-(5-methylpyridazin-3-yl)propanenitrile

InChI

InChI=1S/C9H11N3/c1-7-4-8(12-11-5-7)9(2,3)6-10/h4-5H,1-3H3

InChI Key

DXDXQVLZEURDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)C(C)(C)C#N

Origin of Product

United States

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